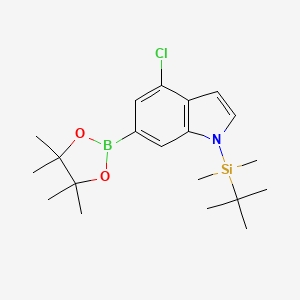

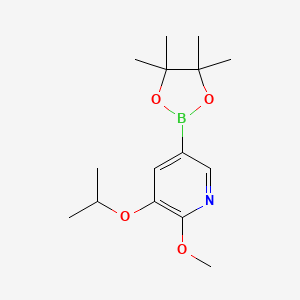

1-(tert-Butyldimethylsilyl)-4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

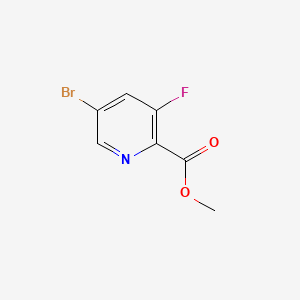

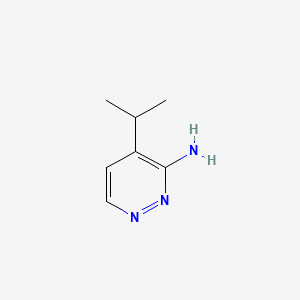

1-(tert-Butyldimethylsilyl)-4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a complex organic compound utilized in various chemical and biological research settings. This compound features a unique molecular structure, integrating a silyl protecting group, a halogenated aromatic ring, and a boronate ester moiety, making it a versatile intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyldimethylsilyl)-4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves multi-step organic synthesis. The process starts with the functionalization of indole, where a tert-butyldimethylsilyl (TBS) group is introduced to protect the nitrogen atom. Subsequently, the chloro substituent is introduced via electrophilic substitution using reagents like thionyl chloride or sulfuryl chloride. The boronate ester is appended through palladium-catalyzed cross-coupling reactions such as the Miyaura borylation.

Industrial Production Methods

Industrial production often leverages optimized reaction conditions to maximize yield and minimize costs. Automation and continuous flow systems can streamline the synthesis, ensuring consistency and scalability. The use of recyclable catalysts and green solvents are often considered to adhere to sustainability practices.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyldimethylsilyl)-4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can undergo various chemical reactions:

Oxidation: The compound can be oxidized under mild conditions to form derivatives with higher oxidation states.

Reduction: Reduction reactions can occur, particularly at the chloro group, leading to dechlorinated products.

Substitution: The chloro group facilitates nucleophilic aromatic substitution (S_NAr) reactions, where various nucleophiles can replace chlorine.

Common Reagents and Conditions

Common reagents include palladium catalysts for cross-coupling reactions, sodium borohydride for reductions, and oxidizing agents like hydrogen peroxide. Solvents such as toluene, acetonitrile, and dimethyl sulfoxide (DMSO) are frequently used to optimize these reactions.

Major Products

Major products from these reactions vary depending on the specific transformations. For example, nucleophilic substitution might yield a range of aryl derivatives, while oxidation and reduction provide altered oxidation state products.

Scientific Research Applications

1-(tert-Butyldimethylsilyl)-4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has broad applications in various fields:

Chemistry: It serves as a building block for synthesizing complex organic molecules, particularly in developing pharmaceuticals and materials science.

Biology: The compound is used in the study of enzyme interactions and protein labeling due to its reactive groups.

Medicine: Its derivatives are explored for potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: The compound is used in the development of polymers and advanced materials with specific properties.

Mechanism of Action

The compound's effects are primarily mediated through its reactive functional groups. The silyl protecting group stabilizes the molecule, preventing premature reactions, while the chloro and boronate ester groups participate actively in cross-coupling and substitution reactions. These interactions facilitate the formation of more complex structures and allow precise modifications.

Comparison with Similar Compounds

When compared with similar compounds, such as indole derivatives bearing different protecting groups or boronate esters, 1-(tert-Butyldimethylsilyl)-4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole stands out due to its combination of stability and reactivity. Other compounds like 1H-indole-3-carboxaldehyde or 5-bromo-1H-indole may exhibit different reactivity profiles and applications, but the unique combination of functional groups in this compound offers distinct advantages in specific synthetic applications.

Properties

IUPAC Name |

tert-butyl-[4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-dimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31BClNO2Si/c1-18(2,3)26(8,9)23-11-10-15-16(22)12-14(13-17(15)23)21-24-19(4,5)20(6,7)25-21/h10-13H,1-9H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJFWJLFXHFVQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CN3[Si](C)(C)C(C)(C)C)C(=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31BClNO2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682354 |

Source

|

| Record name | 1-[tert-Butyl(dimethyl)silyl]-4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256360-33-4 |

Source

|

| Record name | 1H-Indole, 4-chloro-1-[(1,1-dimethylethyl)dimethylsilyl]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[tert-Butyl(dimethyl)silyl]-4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide](/img/structure/B578702.png)

![4-Iodo-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B578707.png)

![2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B578717.png)

![Tert-butyl 4-(7-hydroxypyrazolo[1,5-A]pyrimidin-2-YL)piperidine-1-carboxylate](/img/structure/B578721.png)